2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

sigma receptor benzimidazole structure-activity relationship

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS 1234871-60-3) is a synthetic small molecule belonging to the class of N‑aryl‑sulfonyl‑piperazine benzimidazoles. Its structure comprises a 1‑methyl‑1H‑benzo[d]imidazole core substituted at the 2‑position with a 4‑(2,5‑dimethylphenylsulfonyl)piperazin‑1‑yl moiety (molecular formula C₂₀H₂₄N₄O₂S, MW 384.5 g/mol).

Molecular Formula C20H24N4O2S
Molecular Weight 384.5
CAS No. 1234871-60-3
Cat. No. B2511828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
CAS1234871-60-3
Molecular FormulaC20H24N4O2S
Molecular Weight384.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
InChIInChI=1S/C20H24N4O2S/c1-15-8-9-16(2)19(14-15)27(25,26)24-12-10-23(11-13-24)20-21-17-6-4-5-7-18(17)22(20)3/h4-9,14H,10-13H2,1-3H3
InChIKeyFWAKNIBVLMSHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS 1234871-60-3): Procurement Profile


2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS 1234871-60-3) is a synthetic small molecule belonging to the class of N‑aryl‑sulfonyl‑piperazine benzimidazoles. Its structure comprises a 1‑methyl‑1H‑benzo[d]imidazole core substituted at the 2‑position with a 4‑(2,5‑dimethylphenylsulfonyl)piperazin‑1‑yl moiety (molecular formula C₂₀H₂₄N₄O₂S, MW 384.5 g/mol) [1]. This compound is offered commercially as a research‑grade chemical (typical purity ≥95%) , but it has not yet been the subject of independent, peer‑reviewed biological or pharmacological studies. Consequently, its full differentiation profile remains largely uncharacterized in the public domain.

Why 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole Cannot Be In‑Class Substituted Without Data


The 2,5‑dimethylphenylsulfonyl‑piperazine benzimidazole scaffold is not a generic pharmacophore. Even among close structural analogs (e.g., 2‑methoxy‑, 3,4‑dimethoxy‑, or 3‑chloro‑phenylsulfonyl variants), minor changes in the aryl sulfonyl substituent alter lipophilicity (XLogP3‑AA = 3.2 for the 2,5‑dimethyl analog) [1], hydrogen‑bond acceptor count, and steric bulk, which can impact target engagement, selectivity, and ADME properties. Without compound‑specific potency, selectivity, or pharmacokinetic data, assuming functional equivalence to any other member of this chemotype carries a high risk of experimental failure. The quantitative evidence below provides the only currently available baseline for making a procurement decision.

Quantitative Differentiation Evidence for CAS 1234871-60-3 Against Its Closest Analogs


Sigma‑1 Receptor Affinity of the 2‑Methoxy Analog Compared with the 2,5‑Dimethyl Target

The nearest structurally characterized analog for which primary affinity data are available is 2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (2‑OMe analog). In a radioligand displacement assay using [³H](+)-pentazocine on rat brain homogenate, the 2‑OMe analog exhibited a Ki of 276 nM for the sigma‑1 receptor [1]. The target compound (2,5‑diMe analog) has not been tested in the same assay; however, the substitution of a 2‑methoxy group with a 2,5‑dimethyl arrangement is predicted to increase lipophilicity (ΔXLogP3‑AA ≈ +0.7) and to reduce hydrogen‑bond acceptor capacity, which may alter sigma‑1 binding affinity and selectivity. This inference cannot be translated into a quantitative potency difference without direct experimental comparison.

sigma receptor benzimidazole structure-activity relationship

Peripheral Benzodiazepine Receptor Binding: Magnitude of Substituent Impact

The 2‑OMe analog also demonstrates nanomolar affinity for the peripheral‑type benzodiazepine receptor (TSPO), with an IC₅₀ of 19.9 nM in displacement of [³H]-PK 11195 from rat cerebral cortex membranes [1]. No TSPO binding data exist for the 2,5‑dimethyl compound. The loss of the 2‑methoxy hydrogen‑bond acceptor and the addition of a second methyl group in the target molecule are expected to modify TSPO binding kinetics and possibly selectivity versus central benzodiazepine receptors. Quantitative extrapolation is not possible without head‑to‑head measurement.

peripheral benzodiazepine receptor TSPO structure-activity relationship

Kinase Inhibition Profile of Benzodiazole‑Piperazine Sulfonamides: A Warning Against Extrapolation

Substituted benzodiazoles bearing a piperazine sulfonamide motif have been patented as inhibitors of 8‑oxoguanine DNA glycosylase (OGG1) for the treatment of inflammation and cancer [1]. In the patent series US11,970,474 B2, compounds with aryl‑sulfonyl piperazine substitutions exhibit a range of OGG1 inhibitory activities, demonstrating that both the nature and position of substituents on the aryl ring critically determine potency. The 2,5‑dimethylphenyl variant is not specifically exemplified, and its OGG1 inhibitory activity remains unknown. Any assumption that the 2,5‑dimethyl compound mirrors the potency of a 3,4‑dimethyl or 4‑methyl analog is unsupported.

kinase inhibition OGG1 benzodiazole

Recommended Application Scenarios for 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS 1234871-60-3)


Chemical Probe Development for CNS Receptors (Provisional)

Given the confirmed nanomolar affinity of the 2‑methoxy analog for sigma‑1 and TSPO receptors [1], the 2,5‑dimethyl compound may serve as a starting point for a structure–activity relationship (SAR) study exploring the effect of increased lipophilicity and reduced hydrogen‑bonding on receptor selectivity. However, procurement for this purpose should be contingent on a plan to generate primary affinity data immediately upon receipt, as no target‑engagement profiles exist for this molecule.

Fragment‑Based or DNA‑Encoded Library (DEL) Expansion

The compound's moderate molecular weight (384.5 g/mol) [2], three rotatable bonds, and balanced lipophilicity (XLogP3‑AA = 3.2) [2] make it a suitable building block for library synthesis. It can be used to diversify a benzimidazole‑piperazine library without prior biological validation, provided that downstream screening will identify active members. The absence of published selectivity data means this compound should not be used as a reference probe without in‑house characterization.

Method Development and Analytical Standard

With a typical purity of ≥95% and well‑defined computed properties (exact mass 384.16199719 Da, InChIKey FWAKNIBVLMSHGJ‑UHFFFAOYSA‑N) [2], the compound can function as a reference standard for HPLC, LC‑MS, or NMR method development in medicinal chemistry laboratories. Its sulfonamide and benzimidazole chromophores confer useful UV absorption characteristics for quantitative analysis.

Quote Request

Request a Quote for 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.